CYP3A7 Catalytic Preference for 16α-Hydroxylation
In recombinant enzyme assays, fetal/neonatal CYP3A7 converts DHEA to 16α-hydroxy-DHEA with a catalytic efficiency (Cl_int = Vmax/Km) of 1.32 nL/min/pmol, compared to only 0.0125 nL/min/pmol for 7β-hydroxy-DHEA formation by the same enzyme. This 105-fold difference in intrinsic clearance demonstrates that CYP3A7 preferentially generates the 16α-hydroxylated product, a selectivity not mirrored by adult CYP3A4 (Cl_int 0.433 for 16α-OH vs. 0.423 for 7β-OH) where the two pathways are kinetically balanced [1].
| Evidence Dimension | Intrinsic clearance (Cl_int) for DHEA hydroxylation by recombinant CYP isoforms |
|---|---|
| Target Compound Data | CYP3A7: Km 12.0 μM, Vmax 15.8 nmol/min/nmol, Cl_int 1.32 nL/min/pmol for 16α-OH-DHEA; CYP3A4: Km 10.0 μM, Vmax 4.33 nmol/min/nmol, Cl_int 0.433 nL/min/pmol for 16α-OH-DHEA [1] |
| Comparator Or Baseline | CYP3A7: Km 23.8 μM, Vmax 0.298 nmol/min/nmol, Cl_int 0.0125 nL/min/pmol for 7β-OH-DHEA; CYP3A4: Km 42.3 μM, Vmax 17.9 nmol/min/nmol, Cl_int 0.423 nL/min/pmol for 7β-OH-DHEA [1] |
| Quantified Difference | CYP3A7 Cl_int ratio (16α/7β) = 105.6-fold; CYP3A4 Cl_int ratio (16α/7β) ≈ 1.02-fold |
| Conditions | Recombinant human CYP3A4, CYP3A5, CYP3A7 expressed in baculovirus-infected insect cells; DHEA substrate; kinetic parameters derived from Michaelis-Menten fits. Data from Miller et al., JPET (supplementary kinetic table). |
Why This Matters
Investigators studying fetal steroidogenesis or developing CYP3A7-selective activity probes must use authentic 16α-OH-DHEA, because 7β-OH-DHEA cannot serve as a functional surrogate for CYP3A7 activity quantification.
- [1] Miller KKM, et al. Supplementary kinetic data table: Expressed CYP DHEA Metabolite Km, Vmax, Clint. Journal of Pharmacology and Experimental Therapeutics. 2004. Data extracted from JPET online supplement. View Source
